![molecular formula C23H24N4O4S B2758753 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-propylacetamide CAS No. 888435-30-1](/img/structure/B2758753.png)
2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . It also has a pyrimidinone group, which is a common motif in medicinal chemistry due to its ability to form multiple hydrogen bonds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The 3D structure could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The indole and pyrimidinone groups could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dimethoxyphenyl group could potentially increase its lipophilicity, which could affect its solubility and permeability .Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications
Convenient Synthesis and Molecular Docking of Novel Pyrido [2,3- d ]pyrimidines as Potent Antimicrobial Candidates. A study designed a starting compound, 3-(3,4-dimethoxyphenyl)-1-(thiophene-2-yl)prop-2-en-1-one, for synthesizing a novel series of substituted pyrido[2,3-d]pyrimidines. These compounds, incorporating structures similar to "2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-propylacetamide," demonstrated potent antimicrobial properties against various bacteria and fungi, showcasing their potential as selective fatty acid synthase inhibitors. The structure-activity relationship highlighted the importance of the pyrimido[2,3-d]pyrimidine system in achieving high antimicrobial efficacy at low concentrations, comparable to Trimethoprim (Sarhan et al., 2021).
Synthesis Methodologies
Studies on the Syntheses of Heterocyclic Compounds. Research into the synthesis of heterocyclic compounds revealed that cyclisation of N-(2-bromo-4,5-dimethoxyphenethyl)acetamide yielded 1-acetyl-2,3-dihydro-5,6-dimethoxy-1H-indole through intramolecular nucleophilic aromatic substitution. This methodology provides a novel route to indole derivatives, which are crucial scaffolds in many pharmaceuticals and could relate to the synthesis pathways of compounds like "this compound" (Kametani et al., 1981).
Potential Therapeutic Applications
Pharmacological Properties of the Anti-inflammatory Agent Pyridyl-biphenylyl-acetamide. A compound with a structure suggesting similarities to "this compound" demonstrated significant anti-inflammatory, analgesic, antipyretic, and uricosuric properties. This study's findings indicate that such compounds could have potential applications in treating conditions that benefit from anti-inflammatory and analgesic properties, highlighting the therapeutic versatility of compounds with similar chemical structures (Caliari et al., 1977).
Orientations Futures
Propriétés
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-4-11-24-19(28)13-32-23-26-20-15-7-5-6-8-16(15)25-21(20)22(29)27(23)14-9-10-17(30-2)18(12-14)31-3/h5-10,12,25H,4,11,13H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKNUABDSAMFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NC2=C(C(=O)N1C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


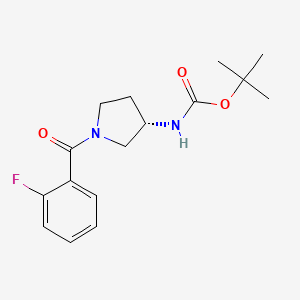
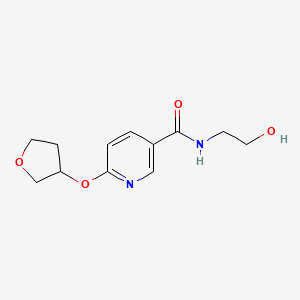
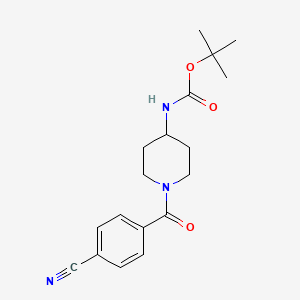
![1-[(2,4-Dichlorophenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2758678.png)
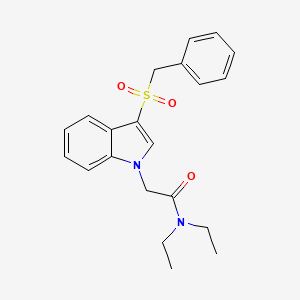

![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2758682.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2758684.png)
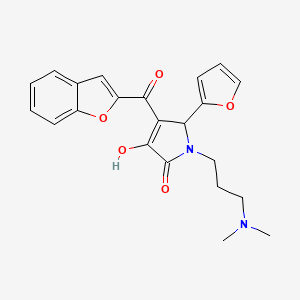
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2758689.png)
![2-Ethyl-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2758690.png)
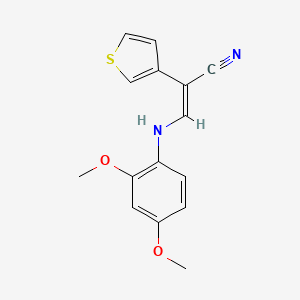
![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2758692.png)